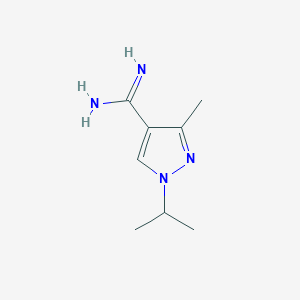![molecular formula C13H14BrClN2O2 B13329948 N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)
N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a bromophenyl group, a furan ring, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-Chlorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
- n-(2-Fluorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
- n-(2-Iodophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
Uniqueness
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen atoms like chlorine or fluorine.
Eigenschaften
Molekularformel |
C13H14BrClN2O2 |
|---|---|
Molekulargewicht |
345.62 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H13BrN2O2.ClH/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10;/h1-7,15H,8-9H2,(H,16,17);1H |
InChI-Schlüssel |
ICZMWGKJSGYUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


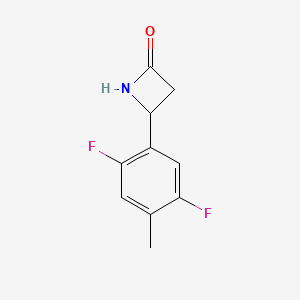

![7-Azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B13329895.png)
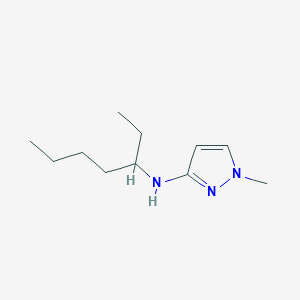
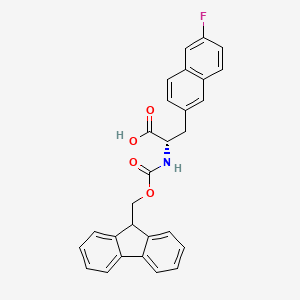
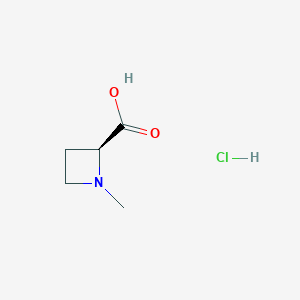
![4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13329921.png)
![Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13329925.png)
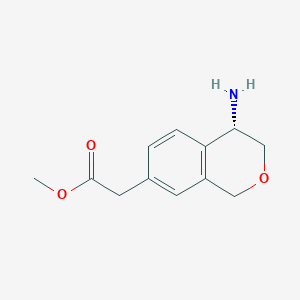


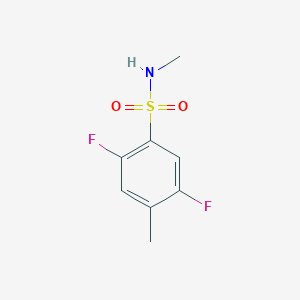
![{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13329983.png)
